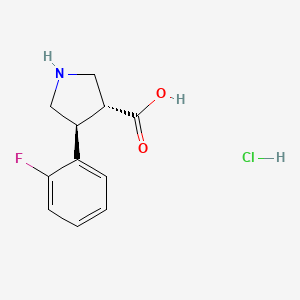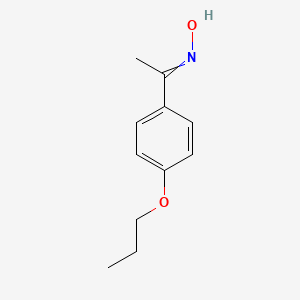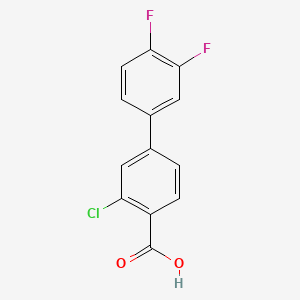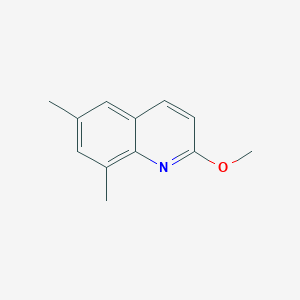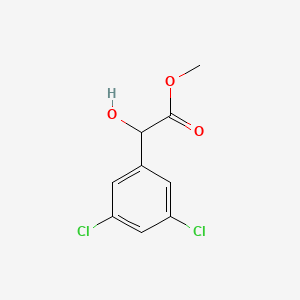
Methyl 2-(3,5-dichlorophenyl)-2-hydroxyacetate
説明
Synthesis Analysis
The synthesis of related compounds has been discussed in various studies. For instance, the key intermediate (S,E)-methyl 2-(2-(3-(3-(2-(7-chloroquinolin-2-yl)vinyl)phenyl)-3-hydroxypropyl)phenyl)-2-methyl-propanoate for the production of anti-asthma montelukast was implemented by using Microbacterium campoquemadoensis . Another study discussed the synthesis of Methyl 2-(3,5-dichlorophenyl)benzo[d]oxazole-6-carboxylate .Chemical Reactions Analysis
The Suzuki–Miyaura (SM) coupling reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction. It involves the use of a relatively stable, readily prepared, and generally environmentally benign organoboron reagent . The reaction involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .科学的研究の応用
Synthesis of Tafamidis
Tafamidis: is a medication used for the treatment of transthyretin amyloid cardiomyopathy (ATTR-CM), a rare and fatal condition. Methyl 2-(3,5-dichlorophenyl)-2-hydroxyacetate serves as a key intermediate in the synthesis of Tafamidis. An efficient synthesis route has been developed, which avoids the use of hazardous reagents and metal catalysts, making it suitable for large-scale production .
Biocatalysis in Chiral Drug Intermediates
The compound plays a significant role in the field of biocatalysis , particularly in the synthesis of chiral drug intermediates. Biocatalysis offers a green chemistry approach, reducing environmental pollution and providing high selectivity. It’s used to produce enantiopure drugs, which are critical for the efficacy and safety of therapeutic agents .
Development of Antioxidant Agents
Research has indicated the potential of Methyl 2-(3,5-dichlorophenyl)-2-hydroxyacetate derivatives in acting as antioxidants . These derivatives have shown promising scavenging potential in assays, comparing favorably to ascorbic acid, which is commonly used as a positive control in antioxidant studies .
Creation of Amyloid Fibril Inhibitors
The compound is utilized in the creation of amyloid fibril inhibitors . These inhibitors are crucial in preventing the progression of diseases caused by the deposition of amyloid fibrils in organs, such as the heart in ATTR-CM .
Pharmaceutical Manufacturing Technology
In pharmaceutical manufacturing, the compound is valued for its role in simplifying production processes. It enables the creation of drugs without the need for complex purification steps, thus streamlining the manufacturing technology .
Synthesis of Imidazole Derivatives
Imidazole derivatives have a range of therapeutic applications, and Methyl 2-(3,5-dichlorophenyl)-2-hydroxyacetate is involved in their synthesis. These compounds are evaluated for their therapeutic potential, including their antioxidant properties .
将来の方向性
Biocatalysis is becoming a key subassembly in the medicinal chemist’s toolbox. The intermediates of many important therapeutic agents have been successfully synthesized via biocatalysis . Further development and increased utilization of biocatalysis for the production of drugs with an emphasis on green chemistry can be expected .
作用機序
Target of Action
The targets of a compound depend on its chemical structure and properties. For instance, compounds with a phenyl group often interact with proteins or enzymes in the body, altering their function .
Mode of Action
The mode of action refers to how the compound interacts with its target. This could involve binding to a specific site on the target molecule, inhibiting its function, or altering its structure .
Biochemical Pathways
The compound could affect various biochemical pathways depending on its target. For example, if the target is an enzyme involved in a specific metabolic pathway, the compound could inhibit that pathway, leading to changes in the production of certain metabolites .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound describe how it is taken up by the body, where it is distributed, how it is metabolized, and how it is removed from the body. These properties can greatly affect the bioavailability of the compound .
Result of Action
The result of the compound’s action would depend on its mode of action and the biochemical pathways it affects. This could range from changes at the molecular and cellular level to observable effects at the level of the whole organism .
Action Environment
The action of a compound can be influenced by various environmental factors, such as temperature, pH, and the presence of other molecules. These factors can affect the compound’s stability, efficacy, and the rate at which it is metabolized and excreted .
特性
IUPAC Name |
methyl 2-(3,5-dichlorophenyl)-2-hydroxyacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl2O3/c1-14-9(13)8(12)5-2-6(10)4-7(11)3-5/h2-4,8,12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIRDWWNAXJFVAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=CC(=CC(=C1)Cl)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(3,5-dichlorophenyl)-2-hydroxyacetate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(R,E)-5-([1,1'-biphenyl]-4-yl)-4-((tert-butoxycarbonyl)amino)-2-methylpent-2-enoic acid](/img/structure/B1425139.png)
